Onalespib (AT13387) is a potent, second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90). It competitively binds to the N-terminal ATP-binding site of HSP90, leading to the degradation of a wide range of oncogenic 'client' proteins essential for tumor cell growth and survival, such as HER2, AKT, and EGFR. Developed to overcome the limitations of first-generation inhibitors like Tanespimycin (17-AAG), Onalespib is characterized by its distinct chemical structure, high binding affinity, and improved pharmaceutical properties, making it a critical tool for preclinical and clinical cancer research.
HSP90 inhibitors are not interchangeable due to vast differences in their chemical scaffolds, which directly impact procurement-critical properties. First-generation ansamycin-based inhibitors like Tanespimycin (17-AAG) are plagued by very poor aqueous solubility, necessitating complex and potentially toxic formulations (e.g., Cremophor EL, DMSO) that can confound experimental results. Furthermore, the benzoquinone moiety in 17-AAG is linked to significant hepatotoxicity, a liability that limits its clinical and preclinical utility. Onalespib, a resorcinol-based inhibitor, was specifically designed to circumvent these issues, offering high water solubility and a more favorable safety profile, which are crucial for achieving reproducible, dose-accurate, and translatable in vitro and in vivo results.
Onalespib demonstrates a significantly higher binding affinity for the N-terminal domain of HSP90 compared to the first-generation inhibitor Tanespimycin (17-AAG). Isothermal titration calorimetry shows Onalespib binds with a dissociation constant (Kd) of 0.7 nM, which is approximately 9.6 times stronger than the 6.7 nM Kd reported for 17-AAG under similar assay conditions. This higher affinity allows for potent target engagement at lower concentrations.
| Evidence Dimension | HSP90 Binding Affinity (Dissociation Constant, Kd) |
| Target Compound Data | 0.7 nM (Onalespib) |
| Comparator Or Baseline | 6.7 nM (Tanespimycin / 17-AAG) |
| Quantified Difference | ~9.6-fold higher affinity |
| Conditions | Cell-free isothermal titration calorimetry assay for binding to the N-terminal domain of HSP90. |
Higher binding affinity translates to greater potency, potentially enabling lower effective doses in experimental models and reducing the risk of off-target effects.
A primary procurement advantage of Onalespib is its high water solubility, a feature intentionally designed to overcome the significant handling challenges of ansamycin inhibitors. While Tanespimycin (17-AAG) has a very limited aqueous solubility of approximately 0.01 mg/mL, requiring formulation with co-solvents like DMSO or surfactants like Cremophor EL for in vivo use, Onalespib's improved solubility allows for simpler, aqueous-based formulations suitable for intravenous administration in preclinical models without the need for potentially confounding or toxic excipients.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | High water solubility suitable for IV formulation |
| Comparator Or Baseline | ~0.01 mg/mL (Tanespimycin / 17-AAG) |
| Quantified Difference | Qualitatively significant improvement enabling aqueous formulation vs. requiring organic co-solvents. |
| Conditions | Standard aqueous buffer conditions for pharmaceutical formulation. |
Eliminates the need for harsh solvents like DMSO or Cremophor EL, simplifying protocol design, reducing vehicle-induced toxicity, and improving the reproducibility of in vivo studies.
Onalespib demonstrates potent, low-nanomolar antiproliferative activity across a wide range of human cancer cell lines. In cellular assays, it effectively inhibits growth with IC50 values such as 18 nM in A375 melanoma cells and 27 nM in BON neuroendocrine tumor cells. This potent activity is comparable to or exceeds that of other well-characterized HSP90 inhibitors like Ganetespib (IC50 of 4 nM in OSA 8 cells) and Tanespimycin (IC50 of ~5 nM reported in a cell-free assay), confirming its standing as a highly active compound for in vitro screening and mechanism-of-action studies.
| Evidence Dimension | Antiproliferative Activity (IC50) |
| Target Compound Data | 18 nM (A375 cells); 27 nM (BON cells) |
| Comparator Or Baseline | Ganetespib: 4 nM (OSA 8 cells); Tanespimycin: ~5 nM (cell-free) |
| Quantified Difference | Demonstrates potent, low-nanomolar activity in line with other leading HSP90 inhibitors. |
| Conditions | In vitro cell proliferation/viability assays (e.g., XTT, MTT) after 72-hour drug exposure. |
Provides confidence in achieving robust biological effects at low, specific concentrations, making it a reliable tool for target validation and pathway analysis in various cancer types.
A critical differentiator for Onalespib is its non-ansamycin, resorcinol-based structure, which avoids the hepatotoxicity associated with the benzoquinone moiety of first-generation inhibitors like geldanamycin and its analogue, 17-AAG. Clinical and preclinical development of 17-AAG was consistently limited by liver toxicity. In contrast, clinical studies of Onalespib report a more favorable and manageable safety profile, with common adverse events being diarrhea, nausea, and fatigue, rather than dose-limiting hepatotoxicity. This improved safety profile is a direct result of its distinct chemical class.
| Evidence Dimension | Dose-Limiting Toxicity Profile |
| Target Compound Data | Primarily gastrointestinal (diarrhea, nausea); not associated with severe hepatotoxicity. |
| Comparator Or Baseline | Hepatotoxicity (for 17-AAG and other ansamycins). |
| Quantified Difference | Avoidance of a major, class-specific toxicity that halted the development of its predecessors. |
| Conditions | Observations from multiple Phase I/II clinical trials. |
Enables more robust and longer-duration in vivo studies with a higher therapeutic index, reducing the risk of confounding toxicity and allowing for exploration of efficacy at well-tolerated doses.
For preclinical xenograft models, particularly those involving long-term dosing or combination therapies, Onalespib's high water solubility and favorable safety profile are significant advantages. Its ability to be formulated in simple aqueous vehicles eliminates the confounding toxicities associated with the DMSO or Cremophor EL required for Tanespimycin (17-AAG), ensuring that observed anti-tumor effects are attributable to HSP90 inhibition alone.
Onalespib is an effective tool for depleting multiple HSP90 client proteins simultaneously, including those that drive resistance to targeted therapies. Its high potency allows for effective degradation of oncoproteins like EGFR, ALK, and BRAF. This makes it a preferred choice for studies aiming to delay or overcome acquired resistance to specific kinase inhibitors in models of non-small cell lung cancer or melanoma.
When combining an HSP90 inhibitor with other cytotoxic or targeted agents, minimizing overlapping toxicities is critical. Onalespib's lack of the severe hepatotoxicity seen with ansamycin-based inhibitors makes it a more suitable partner for combination studies, allowing for the exploration of synergistic anti-tumor activity at doses that maintain a manageable safety profile.
With its low-nanomolar IC50 values across numerous cell lines and high binding affinity, Onalespib is a reliable positive control and investigational agent for cellular screens. Its solubility simplifies stock solution preparation and dosing, contributing to more consistent and reproducible results in automated or large-scale in vitro experiments compared to less soluble alternatives.